[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester
Description
“[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound. It has a molecular weight of 314.22 . It is a white solid in its physical form .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could be relevant for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H20BrNO2 . The InChI code for this compound is 1S/C14H20BrNO2/c1-9-8-11 (15)6-7-12 (9)10 (2)16-13 (17)18-14 (3,4)5/h6-8,10H,1-5H3, (H,16,17)/t10-/m0/s1 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . This includes free radical bromination of alkyl benzenes . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 314.22 . The InChI code for this compound is 1S/C14H20BrNO2/c1-9-8-11 (15)6-7-12 (9)10 (2)16-13 (17)18-14 (3,4)5/h6-8,10H,1-5H3, (H,16,17)/t10-/m0/s1 .Properties
IUPAC Name |
tert-butyl N-[1-(2-bromo-4-methylphenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9-6-7-11(12(15)8-9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSBOJXJVICNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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